tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate
Description
tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a carbamate-protected pyrazole derivative widely utilized as a building block in pharmaceutical and organic synthesis. The compound features a pyrazole core substituted with a methyl group at the 1-position, an amino group at the 3-position, and a tert-butyl carbamate group attached via a methylene linker at the 4-position. Its molecular weight is approximately 239.28 g/mol (calculated). The amino and carbamate groups confer reactivity for further functionalization, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-methylpyrazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKMJYMNLUUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is an important intermediate product in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum, with strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of Ceftolozane. It is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps. The compound is a key intermediate in these pathways, contributing to the overall yield of Ceftolozane.
Result of Action
The result of the action of this compound is the production of Ceftolozane, a potent antibiotic. Ceftolozane has strong antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa.
Biological Activity
Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have shown promise in various pharmacological applications, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₂
Antibacterial Activity
Research has indicated that pyrazole derivatives exhibit moderate antibacterial activity. For instance, studies on related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In one study, pyrazolyl ureas demonstrated MIC values around 250 μg/mL for these bacteria, indicating potential for development as antibacterial agents .
Anti-inflammatory Properties
Pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-17 and TNFα. For example, certain pyrazole derivatives exhibited IC₅₀ values in the low micromolar range (0.013 to 0.067 μM) against human IKK-2, a key regulator in inflammatory pathways .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a major focus in recent studies. Compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study found that selected compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM .
Study 1: Anticancer Efficacy
A recent study synthesized several pyrazole-based compounds and evaluated their effects on breast cancer cells. The results indicated that the most promising compounds could enhance caspase activity significantly, suggesting a mechanism for inducing apoptosis in cancer cells .
| Compound | Concentration (μM) | Caspase Activation (Fold Increase) |
|---|---|---|
| 7d | 10 | 1.33 |
| 7h | 10 | 1.57 |
| 10c | 10 | Not specified |
Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory properties, a series of pyrazole derivatives were tested for their ability to inhibit cytokine production in LPS-treated macrophages. The findings revealed that certain derivatives significantly reduced TNFα levels, demonstrating their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-amino group enhances nucleophilicity, enabling reactions like acylation or alkylation. In contrast, the nitro group in is electron-withdrawing, favoring reduction or displacement reactions.
- Bulk and Solubility: The trifluoroethyl group in and the propynyl chain in increase hydrophobicity, whereas the amino group in the target compound improves water solubility.
- Biological Activity: Complex analogs like Example 75 incorporate fused aromatic systems (chromenone, pyrimidine), enhancing binding to biological targets like kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
